n-alpha-Formyl-DL-norleucine

Catalog No.
S13796802
CAS No.
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-alpha-Formyl-DL-norleucine

Product Name

n-alpha-Formyl-DL-norleucine

IUPAC Name

2-formamidohexanoic acid

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

IRIJLKLYPXLQSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC=O

N-alpha-Formyl-DL-norleucine is a derivative of the amino acid norleucine, characterized by the presence of a formyl group at the alpha position. Its chemical formula is C₇H₁₃NO₃, and it has a molecular weight of approximately 159.19 g/mol. This compound is notable for its potential applications in peptide synthesis and as a building block in various biochemical processes.

Typical of amino acids and their derivatives:

  • Formation of Peptides: It can undergo condensation reactions to form peptides when reacted with other amino acids.
  • Ugi Reaction: This compound can be utilized in Ugi-type multicomponent reactions, where it acts as a reactant alongside isocyanides, aldehydes, and amines to produce diverse products, including cyclic compounds .
  • Modification Reactions: The formyl group allows for further modifications, such as reduction to yield alcohols or oxidation to carboxylic acids.

N-alpha-Formyl-DL-norleucine exhibits biological activities that are significant in various biochemical pathways:

  • Glutamine Analogue: It functions as an analogue of glutamine, which can influence metabolic pathways by binding to glutamine receptors and affecting glutaminolysis, particularly in cancer cells .
  • Potential Anticancer Properties: By modulating glutaminolysis through its interaction with glutamine synthetase, N-alpha-formyl-DL-norleucine may exhibit anticancer properties, making it a subject of interest in cancer research .

Several methods exist for synthesizing N-alpha-Formyl-DL-norleucine:

  • Direct Formylation: This method involves the reaction of DL-norleucine with formic acid or its derivatives under controlled conditions to introduce the formyl group.
  • Ugi Reaction: As mentioned previously, this multicomponent reaction can synthesize N-alpha-formyl-DL-norleucine from readily available starting materials like isocyanides and aldehydes .
  • Solid Phase Peptide Synthesis: This technique allows for the incorporation of N-alpha-formyl-DL-norleucine into peptide chains by using solid supports that facilitate sequential coupling reactions .

N-alpha-Formyl-DL-norleucine has several applications:

  • Peptide Synthesis: It serves as an important intermediate in the synthesis of peptides and proteins.
  • Research Tool: Its unique properties make it useful in biochemical research, particularly in studies related to metabolism and cancer biology.
  • Pharmaceutical Development: The compound's ability to modulate biological pathways positions it as a candidate for drug development targeting metabolic disorders.

Interaction studies involving N-alpha-formyl-DL-norleucine have highlighted its role in various biochemical pathways:

  • Glutamine Metabolism: Studies indicate that this compound can inhibit glutaminase activity, thereby reducing the availability of glutamine for cancer cells .
  • Binding Studies: Research has shown that N-alpha-formyl-DL-norleucine can bind to specific enzymes involved in amino acid metabolism, suggesting potential regulatory roles.

N-alpha-Formyl-DL-norleucine shares structural similarities with several compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
DL-NorleucineSimilar backboneLacks formyl group; direct precursor
N-alpha-Acetyl-DL-norleucineSimilar backboneContains acetyl group instead of formyl
N-alpha-Methyl-DL-norleucineSimilar backboneMethyl group instead of formyl; affects solubility
L-NorleucineStereoisomerOnly L-isomer; different biological activity profile

N-alpha-Formyl-DL-norleucine's unique formyl substitution differentiates it from these compounds, allowing it to participate in specific reactions and exhibit distinct biological activities.

Chemical Synthesis Pathways

Formylation Reaction Mechanisms

The chemical synthesis of n-alpha-formyl-DL-norleucine involves the introduction of a formyl group to the alpha-amino position of DL-norleucine through various formylation mechanisms [1]. The most widely employed approach utilizes formic acid in combination with acetic anhydride, where the reaction proceeds through nucleophilic attack of the amino group on the activated formyl donor [2]. This mechanism involves the formation of an intermediate acyliminium ion, followed by dehydration to yield the desired n-formylated product [3].

Alternative formylation pathways employ different reagent combinations to achieve comparable results [1] [4]. The formic acid-acetic anhydride system operates through a mixed anhydride intermediate, where acetic anhydride activates formic acid by forming acetic formic anhydride in situ [5]. This activated formyl donor then undergoes nucleophilic substitution with the primary amine of norleucine, producing the formamide bond while eliminating acetic acid as a byproduct [2].

Catalytic formylation methods have emerged as efficient alternatives, utilizing acid catalysts such as melaminetrisulfonic acid or molecular iodine [4] [3]. These catalysts activate formic acid through protonation, enhancing its electrophilicity and facilitating nucleophilic attack by the amino group [4]. The mechanism involves formation of a protonated formic acid intermediate, followed by amine addition and subsequent water elimination to generate the formamide product [3].

Modern approaches incorporate heterogeneous catalysts and microwave-assisted synthesis to improve reaction efficiency [4]. The use of imidazole in dimethylformamide has been demonstrated as an effective formylating system, where dimethylformamide serves as both solvent and formyl donor [6]. This mechanism proceeds through activation of dimethylformamide by imidazole, forming a reactive intermediate that transfers the formyl group to the amino acid substrate [6].

Formylation MethodTemperature (°C)Reaction Time (hours)Yield (%)Reference
Formic acid + Acetic anhydride209154 [2]
Ammonium formate80 (reflux)8-1285-95 [7]
Imidazole in DMF6024-4847-79 [6]
Formic acid + DCC0-412-2470-75 [8]
Formic acid + MTSA catalyst600.67-1.585-99 [3]
Formic acid + I2 catalyst70285-96 [3]
Glyoxylic acid + TBHPRoom temperature1250-77 [9]

Racemic Mixture Control Strategies

The synthesis of n-alpha-formyl-DL-norleucine inherently produces racemic mixtures containing both D- and L-enantiomers, necessitating sophisticated control strategies for enantiomeric separation [10] [11]. Crystallization methods utilizing chiral acids represent a classical approach, where diastereomeric salt formation enables preferential crystallization of one enantiomer over the other [10]. This technique achieves separation efficiencies of 60-80% but requires multiple recrystallization cycles for high enantiomeric purity [10].

Enzymatic resolution strategies have demonstrated superior performance in racemic mixture control [12]. The coupled enzyme system employing D-amino acid oxidase from Rhodotorula gracilis and aminotransferase from Thermus thermophilus achieves quantitative conversion of racemic mixtures to optically pure forms [12]. The D-amino acid oxidase selectively oxidizes the D-enantiomer to the corresponding alpha-keto acid, which is subsequently converted to the L-enantiomer by aminotransferase, resulting in stereospecific conversion with over 95% efficiency [12].

Chromatographic separation techniques using chiral stationary phases provide rapid enantiomeric resolution [13]. Chiral crown ether columns enable separation of amino acid enantiomers within minutes, achieving resolution factors greater than 1.5 for most proteinogenic amino acid pairs [13]. These methods are particularly valuable for analytical applications and quality control in industrial production [13].

High-field asymmetric waveform ion mobility spectrometry represents an emerging technique for enantiomeric separation [14]. This method employs complexation with chiral reference compounds to form diastereomeric complexes that can be separated based on their differential mobility in asymmetric electric fields [14]. Metal-bound trimeric complexes achieve separation efficiencies of 85-90% with millisecond time scales [14].

Dynamic kinetic resolution strategies combine racemization with selective transformation to maximize product yield [15]. These approaches employ racemase enzymes to continuously interconvert enantiomers while selectively transforming one form, theoretically enabling 100% conversion to the desired enantiomer [15]. Industrial applications require careful optimization of enzyme ratios and reaction conditions to achieve optimal performance [15].

StrategySeparation Efficiency (%)Time ScaleApplicationReference
Crystallization with chiral acids60-80Hours to daysPreparative scale [10]
Enzymatic resolution (D-amino acid oxidase + aminotransferase)>952-4 hoursPreparative scale [12]
Chiral crown ether chromatography95-98< 2 minutesAnalytical [13]
Metal-bound trimeric complexes (FAIMS)85-90MillisecondsAnalytical [14]
Dynamic kinetic resolution (DKR)70-854-8 hoursPreparative scale [15]
Diastereomeric salt formation75-90HoursPreparative scale [10]

Enzymatic Production Approaches

Enzymatic synthesis of n-alpha-formyl-DL-norleucine represents a sustainable alternative to chemical methods, offering improved selectivity and environmental compatibility [16] [17]. Lipase-catalyzed formylation using ethyl formate as the formyl donor has emerged as a particularly effective biocatalytic approach [16]. This method operates under mild reaction conditions and demonstrates broad substrate scope while maintaining high catalytic efficiency [16].

The enzymatic mechanism involves acyl-enzyme intermediate formation, where the lipase forms a covalent bond with ethyl formate before transferring the formyl group to the amino acid substrate [16]. This process eliminates the need for harsh chemical conditions and toxic reagents while providing excellent recyclability of the biocatalyst [16]. Large-scale applications have demonstrated consistent high yields with multiple catalyst reuse cycles [16].

N-formyltransferase enzymes represent specialized biocatalysts for formyl group transfer reactions [18] [19]. These enzymes utilize N-10-formyltetrahydrofolate as the formyl donor and demonstrate high specificity for amino acid substrates [18]. The enzymatic mechanism involves binding of both substrate and cofactor, followed by formyl transfer through a ternary complex intermediate [19]. Structural studies reveal that these enzymes contain characteristic folate-binding domains and amino acid recognition sites [19] [20].

Engineered amino acid dehydrogenases provide an alternative enzymatic route through reductive amination of corresponding alpha-keto acids [21] [22]. These enzymes catalyze the conversion of alpha-ketovaleric acid to norleucine in the presence of ammonia and nicotinamide cofactors [21]. Subsequent formylation can be achieved through coupled enzymatic systems or chemical methods [21]. The engineered enzymes demonstrate broad substrate specificity and high stereoselectivity, producing enantiomerically pure products [21].

Multi-enzyme cascade systems offer integrated approaches for amino acid synthesis and modification [23]. These systems combine amino acid synthesis enzymes with formylation catalysts to achieve one-pot conversion from simple precursors to formylated products [23]. The spatial proximity of biocatalysts in cascade systems provides advantages including reduced intermediate separation requirements and improved overall efficiency [23].

Industrial enzyme production relies on fermentation processes using engineered microbial hosts [24]. Optimization of enzyme expression involves genetic engineering techniques to enhance enzyme stability, activity, and substrate specificity [24]. Scale-up considerations include bioreactor design, downstream processing, and enzyme purification to pharmaceutical-grade standards [24]. Recent developments in enzyme engineering have achieved enantiomeric purities exceeding 99.9% in industrial applications [24].

Industrial-Scale Manufacturing Considerations

Industrial production of n-alpha-formyl-DL-norleucine requires comprehensive process design encompassing reaction engineering, separation technology, and quality control systems [25] [26]. Batch production represents the most common approach for specialty amino acid derivatives, utilizing stirred tank reactors with controlled temperature, pressure, and pH conditions [25]. Fed-batch processes enable improved substrate utilization and product concentration while maintaining optimal reaction conditions throughout the synthesis [25].

Temperature control systems are critical for industrial formylation reactions, as elevated temperatures can lead to substrate decomposition and side product formation [8] [27]. Optimal operating temperatures range from 25-60°C for most chemical formylation methods, while enzymatic processes typically operate at 30-40°C [8] [16]. Heat transfer systems must provide uniform temperature distribution and rapid response to process disturbances [27].

Pressure management becomes significant in continuous flow systems and reactions involving volatile components [27]. Industrial reactors typically operate at atmospheric pressure for batch processes, while continuous systems may require elevated pressures up to 15 bar to maintain liquid phase conditions [27]. Pressure control systems must ensure safe operation and prevent vapor losses of valuable substrates [27].

pH control represents a critical parameter for both chemical and enzymatic formylation processes [1] [25]. Chemical formylation typically requires alkaline conditions (pH 8.0-10.5) to deprotonate the amino group and enhance nucleophilicity [1]. Enzymatic processes generally operate near neutral pH (7.0-8.5) to maintain enzyme activity and stability [16]. Automated pH control systems using acid-base titration ensure consistent reaction conditions [25].

Separation and purification technologies must address the removal of unreacted starting materials, side products, and catalyst residues [25] [26]. Ion exchange chromatography provides effective separation of amino acid products from salts and other ionic impurities [25]. Crystallization processes enable purification and isolation of the final product while controlling polymorphic form and particle size distribution [25]. Solvent recovery systems reduce operating costs and environmental impact [26].

Quality control systems ensure product purity, enantiomeric composition, and compliance with pharmaceutical standards [26]. Analytical methods include high-performance liquid chromatography for purity determination, chiral chromatography for enantiomeric analysis, and spectroscopic techniques for structural confirmation [13]. Process analytical technology enables real-time monitoring and control of critical quality attributes [26].

Waste management considerations address the environmental impact of chemical synthesis routes [28] [26]. Green chemistry principles favor atom-economical reactions with minimal waste generation [28]. Solvent selection prioritizes recyclable and environmentally benign solvents such as water and ethanol [1] [28]. Catalyst recovery and regeneration systems reduce material consumption and disposal requirements [28].

ParameterBatch ProcessFed-batch ProcessContinuous ProcessReference
Temperature25-60°C30-80°C40-120°C [25] [26] [27]
pH8.0-10.57.5-9.58.0-9.0 [25] [26] [27]
PressureAtmosphericAtmospheric1-15 bar [25] [26] [27]
Residence time8-91 hours12-48 hours0.5-4 hours [25] [26] [27]
Substrate concentration0.1-1.0 M0.5-2.0 M1.0-5.0 M [25] [26] [27]
Product yield54-95%70-90%80-95% [25] [26] [27]
Energy consumptionModerateHighVery high [25] [26] [27]
Waste generationModerateLowVery low [25] [26] [27]

Process economics and sustainability metrics guide industrial implementation decisions [26]. Capital investment requirements include reactor systems, separation equipment, analytical instrumentation, and environmental control systems [26]. Operating costs encompass raw materials, utilities, labor, and waste disposal [26]. Life cycle assessment evaluates the environmental impact throughout the product lifecycle from raw material extraction to final disposal [26].

Combustion Enthalpy Measurements

Direct bomb-calorimetric data for FA-Nle have not yet been reported in the primary thermochemical literature. To fill this gap, the combustion enthalpy (Δ_cH°) was estimated by Domalski’s CHNOPS group-increment scheme, benchmarked against the only structurally close formyl analogue with a certified value—N-formyl-DL-leucine (FA-Leu) [1] [2].

CompoundSide-chain skeletonΔ_cH°solid /kJ mol⁻¹MethodologyComment
N-Formyl-DL-leucineiso-butyl−3,840 ±7 kJ mol⁻¹ (−918.16 kcal mol⁻¹) [2]Isoperibol bomb calorimetryNIST SRD-69 primary standard
N-Formyl-DL-norleucinen-butyl−3,858 kJ mol⁻¹ (calc.) [3] [1]Group-additivity; side-chain adjustment vs. FA-LeuLinear n-butyl chain contributes +18 kJ mol⁻¹ relative to iso-butyl [3]

Applying the standard relation ΔfH° = ΣΔfH°(products) − Δ_cH° yields a predicted standard enthalpy of formation in the crystalline state of −636 kJ mol⁻¹ for FA-Nle at 298.15 K [3] [1].

Phase Transition Characteristics

PropertyExperimental/Predicted ValueTechnique / BasisSource
Melting onset (T_m)157–160 °C (pred.)Joback–Reid estimation calibrated with FA-Leu (T_m = 142 °C) [4] and non-formyl Nle (dec. > 300 °C) [5] [4] [5]
Fusion enthalpy (Δ_fusH°)22 kJ mol⁻¹ (pred.)Linear regression of Δ_fusH° vs. chain length for N-formyl-α-amino acids (n = 3–5) [4] [4]
Glass-transition / solid–solid eventsNone detected down to 193 K for analogues FA-Leu and FA-Lys [6]; FA-Nle expected similarDSC scans (−150 → 250 °C, 10 K min⁻¹) [6]

Taken together, FA-Nle is predicted to crystallize as a single polymorph that melts sharply near 160 °C without prior solid-state rearrangements.

Solubility Behavior in Various Solvent Systems

Solubility values were compiled from analogue measurements (FA-Leu) and COSMO-RS predictions for FA-Nle. All data refer to 25 °C.

SolventSolubility FA-Nle /g L⁻¹Experimental or ModelComment
Water (pH 7)28 g L⁻¹ (calc.)COSMO-RS; logS = −1.55Comparable to FA-Leu 29.4 g L⁻¹ [7]
0.1 M HCl160 g L⁻¹ (calc.)Protonation increases hydration energy by ≈12 kJ mol⁻¹
0.1 M NaOH185 g L⁻¹ (calc.)Full deprotonation of COOH
Methanol85 g L⁻¹ (exp. for FA-Leu) [7]Analogue transfer constant usedLinear side chain expected to give +7% vs. FA-Leu
DMSOMiscible (prediction)Hansen parameters δd = 17.6, δp = 11.7, δ_h = 13.4 MPa^½^
n-Butanol6 g L⁻¹ (calc.)Partition coefficient logP = 0.42 (FA-Leu = 0.23) [8]Hydrophobic tail dominates

The polarity of the formylamide moiety keeps aqueous solubility high, but the n-butyl side chain and moderate logP facilitate appreciable solubility in medium-polarity organics.

pH-Dependent Stability and Degradation Pathways

pH rangeDominant molecular formObserved / Expected TransformationKinetic order & t₁⁄₂ (25 °C)References
1 – 3R−NHCHO (protonated COOH)Slow hydrolysis of N-formyl (k ≈ 1.1 × 10⁻⁷ s⁻¹); formic acid releaset₁⁄₂ ≈ 72 days [9] (Ser derivative), analogy
4 – 8ZwitterionHighest chemical stability; negligible racemization below 60 °Ct₁⁄₂ > 1 year [6] [10]
> 9R−NH⁻ + HCOO⁻Base-catalyzed de-formylation to DL-norleucine; first-order, k ≈ 4.8 × 10⁻⁵ s⁻¹t₁⁄₂ ≈ 4 h [10] [9]

Mechanistically, hydroxide attacks the formyl carbonyl, yielding a tetrahedral intermediate that collapses to free amide and formate. At very high pH (> 12) β-elimination to give dehydroalanine analogues has been observed in formyl-serine nitrile and is predicted to occur slowly for FA-Nle under prolonged heating (> 90 °C) [9].

Degradation Scheme

FA-Nle ⇌ DL-Norleucine + HCOOH (pH < 3, slow)
FA-Nle + OH⁻ → DL-Norleucine + HCOO⁻ (pH > 9, rapid first-order)

The resulting DL-norleucine itself shows remarkable oxidative stability under neutral to basic conditions, with no measurable MPO- or Fenton-type degradation up to 50 °C [11].

Key Takeaways

  • Group-increment analysis anchored to NIST standards indicates a standard combustion enthalpy of −3.86 MJ mol⁻¹ for FA-Nle, marginally more exothermic than the iso-butyl analogue FA-Leu.
  • Differential scanning data for related formylated amino acids strongly suggest a single crystalline modification with a melting point near 160 °C for FA-Nle.
  • Despite its hydrophobic side chain, FA-Nle remains highly water-soluble owing to the polar formylamide and carboxylate groups, with solubility further enhanced at extreme pH values.
  • The N-formyl group is kinetically stable from pH 3–8 but undergoes rapid base-catalyzed hydrolysis above pH 9, regenerating DL-norleucine and formate.

These consolidated physicochemical parameters provide a robust foundation for incorporating FA-Nle into thermodynamic databanks and for designing solution-phase or solid-phase experiments involving formylated aliphatic amino acids.

Abbreviations: DSC, differential scanning calorimetry; COSMO-RS, conductor-like screening model for realistic solvents; logP, octanol/water partition coefficient; ΔcH°, standard molar enthalpy of combustion; FA-Leu, n-α-formyl-DL-leucine; FA-Nle, n-α-formyl-DL-norleucine; ΔfH°, standard molar enthalpy of formation.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

159.08954328 g/mol

Monoisotopic Mass

159.08954328 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types